molecular formula C14H19N3O2 B5517958 (3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid

(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid

Cat. No. B5517958
M. Wt: 261.32 g/mol
InChI Key: CRJXFZNZIIGCDR-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including structures similar to "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid," often involves Lewis acid catalyzed reactions, cyclocondensation, and various organic synthesis methods. Lewis acid catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates produce pyrrolidine and tetrahydroquinoline derivatives in moderate to good yields depending on electronic nature and aromatic groups involved (Lu & Shi, 2007). Additionally, cyclodehydration of amino-substituted pyrimidines has led to the synthesis of various mesoionic compounds, showcasing the diverse synthetic routes available for similar structures (Edstrom et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of cyclopropyl and pyrrolidine rings. The detailed molecular geometry can be elucidated using X-ray crystallography or other spectroscopic methods, providing insights into the bond lengths, angles, and overall three-dimensional configuration, which are critical for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions involving "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid" and its analogs can include acylation, nitrile anion cyclization, and other reactions typical for pyrrolidine and cyclopropyl containing compounds. For example, nitrile anion cyclization has been employed for the efficient synthesis of pyrrolidine derivatives, which is a pivotal reaction in the construction of various organic compounds with high enantioselectivity and yield (Chung et al., 2005).

Scientific Research Applications

Antibacterial Applications

Compounds structurally related to "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid" have been studied for their antibacterial properties. For instance, a series of fluoronaphthyridines with cycloalkylamino groups, including cyclopropyl, demonstrated significant in vitro and in vivo antibacterial activities. The presence of a cyclopropyl group, similar to the core structure of the compound , was found to enhance the antibacterial efficacy of these molecules (Bouzard et al., 1992). Moreover, certain quinolone derivatives with a cyclopropyl moiety have shown promising antibacterial activities against a range of gram-positive and gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa (Miyamoto et al., 1990).

Synthetic Applications in Medicinal Chemistry

The structural motif of cyclopropylpyrrolidine carboxylic acid is a key feature in various synthetic routes aimed at producing novel pharmaceutical compounds. For example, the synthesis of alpha-cyclopropyl-beta-homoprolines, which share a similar cyclopropyl and pyrrolidine framework, involves 1,3-dipolar cycloadditions and has been explored for the generation of cyclic beta-amino acids with potential pharmaceutical applications (Cordero et al., 2009). Additionally, the synthesis of thienopyridinones, including cyclopropyl derivatives, has been investigated for their antibacterial properties, further underscoring the utility of this structural class in drug development (El-Abadelah et al., 1998).

Chemical and Biological Diversity

The cyclopropylpyrrolidine carboxylic acid framework is also present in a broader chemical and biological context, as seen in studies exploring tetramic acid compounds from marine-derived microorganisms. These compounds, which include a variety of structures with the pyrrolidine-2,4-dione core, exhibit a wide range of biological activities, highlighting the potential of such structures in biologically active compounds (Jiang et al., 2020).

properties

IUPAC Name

(3S,4S)-4-cyclopropyl-1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-15-4-10(5-16-9)6-17-7-12(11-2-3-11)13(8-17)14(18)19/h4-5,11-13H,2-3,6-8H2,1H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJXFZNZIIGCDR-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN2CC(C(C2)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=N1)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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